molecular formula C18H21N5O2 B5994978 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B5994978
M. Wt: 339.4 g/mol
InChI Key: IXXJOZNXGOARAJ-UHFFFAOYSA-N
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Description

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the reaction of 8-ethoxy-4-methylquinazoline with an appropriate pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .

Scientific Research Applications

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propyl-1H-pyrimidin-4-one
  • 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Uniqueness

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the quinazoline and pyrimidine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-5-12-10(3)19-18(22-16(12)24)23-17-20-11(4)13-8-7-9-14(25-6-2)15(13)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXJOZNXGOARAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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